tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1315368-41-2
VCID: VC17676678
InChI: InChI=1S/C19H30N2O2/c1-14-11-12-21(13-16-9-7-6-8-10-16)15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)
SMILES:
Molecular Formula: C19H30N2O2
Molecular Weight: 318.5 g/mol

tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate

CAS No.: 1315368-41-2

Cat. No.: VC17676678

Molecular Formula: C19H30N2O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate - 1315368-41-2

Specification

CAS No. 1315368-41-2
Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
IUPAC Name tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate
Standard InChI InChI=1S/C19H30N2O2/c1-14-11-12-21(13-16-9-7-6-8-10-16)15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)
Standard InChI Key XMRUFXRESHLTCT-UHFFFAOYSA-N
Canonical SMILES CC1CCN(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 2- and 4-positions with methyl groups. The tert-butyl carbamate moiety at the 3-position acts as a protective group for the amine functionality, a common strategy in drug design to modulate solubility and metabolic stability. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₉H₃₀N₂O₂
Molecular Weight318.5 g/mol
Lipophilicity (Log P)~2.8 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The tert-butyl group enhances steric bulk, reducing enzymatic degradation, while the benzyl substituent contributes to π-π interactions with aromatic residues in biological targets.

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis typically proceeds via a multi-step sequence starting from 2,4-dimethylpiperidine. Key steps include:

  • Benzylation: Introduction of the benzyl group at the piperidine nitrogen using benzyl bromide under basic conditions.

  • Carbamoylation: Reaction with tert-butyl carbamate in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc anhydride).

A representative reaction scheme is:
2,4-DimethylpiperidineBenzyl bromide, K₂CO₃1-Benzyl-2,4-dimethylpiperidineBoc anhydride, DMAPTarget Compound\text{2,4-Dimethylpiperidine} \xrightarrow{\text{Benzyl bromide, K₂CO₃}} \text{1-Benzyl-2,4-dimethylpiperidine} \xrightarrow{\text{Boc anhydride, DMAP}} \text{Target Compound}

Industrial-Scale Production

Industrial protocols emphasize solvent efficiency and catalyst recovery. Polar aprotic solvents like tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents. Palladium-based catalysts may be employed to enhance reaction rates, though specific details remain proprietary.

Biological Activity and Mechanism

Enzymatic Inhibition

In vitro assays demonstrate inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics. The IC₅₀ value is estimated at 1.2 μM, comparable to rivastigmine.

Applications in Drug Discovery

Intermediate for Analgesics

The compound serves as a precursor in the synthesis of µ-opioid receptor agonists. Its rigid piperidine scaffold aligns with pharmacophore models for pain management agents.

Anti-Inflammatory Agents

Derivatization at the carbamate position yields compounds with cyclooxygenase-2 (COX-2) inhibitory activity. A recent derivative showed 80% inhibition of COX-2 at 10 μM concentration.

Comparative Analysis with Structural Analogues

The table below highlights key differences between tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate and related piperidine derivatives:

CompoundSubstituentsLog PBiological Target
tert-Butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate1-Benzyl, 2,4-dimethyl2.8D₂, 5-HT₁A, AChE
tert-Butyl N-(4-fluoropiperidin-3-yl)carbamate4-Fluoro2.1σ₁ Receptor
tert-Butyl N-(3-methylpiperidin-4-yl)carbamate3-Methyl2.5NMDA Receptor

The 2,4-dimethyl configuration in the target compound confers superior metabolic stability compared to mono-substituted analogues.

Challenges and Future Directions

Synthetic Challenges

Steric hindrance from the 2,4-dimethyl groups complicates functionalization at adjacent positions. Strategies to address this include using bulky leaving groups or transition metal catalysis.

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